molecular formula C₂₀H₃₃N₅O₉ B549794 Acetyl-Ser-Asp-Lys-Pro CAS No. 127103-11-1

Acetyl-Ser-Asp-Lys-Pro

Cat. No. B549794
CAS RN: 127103-11-1
M. Wt: 487.5 g/mol
InChI Key: HJDRXEQUFWLOGJ-UHFFFAOYSA-N
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Description

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .


Synthesis Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .


Molecular Structure Analysis

The molecular structure of AcSDKP has been studied and is available in various databases .


Chemical Reactions Analysis

AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented as CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O .


Physical And Chemical Properties Analysis

AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .

Scientific Research Applications

Hematopoietic Regulation

Acetyl-Ser-Asp-Lys-Pro (AcSDKP) plays a significant role in the regulation of hematopoiesis. Studies have shown that AcSDKP is a physiological inhibitor of hematopoietic stem cell proliferation. For instance, in a study on healthy volunteers treated with the angiotensin-converting enzyme (ACE) inhibitor enalapril, plasma and urinary AcSDKP levels increased, leading to changes in circulating hematopoietic progenitors (Comte et al., 1997). Additionally, it was shown that AcSDKP inhibits G1-S transition in rat hepatocytes, highlighting its role in cell cycle regulation (Lombard et al., 1990).

Cardiac Fibroblast Growth Inhibition

AcSDKP is known to inhibit the growth of cardiac fibroblasts, as evidenced by its impact on transforming growth factor β1 (TGFβ1)–mediated Smad signaling in these cells (Pokharel et al., 2002). This finding is particularly important given the role of cardiac fibroblasts in cardiac fibrosis.

Bone Marrow Cultures

In human long-term bone marrow cultures, AcSDKP demonstrated reversible inhibitory effects on progenitors without significantly changing the stromal layer or inducing cytokine secretion. This suggests potential clinical applications for AcSDKP in maintaining hematopoietic microenvironments (Bonnet et al., 1992).

Hematopoietic and Leukemic Cell Interaction

AcSDKP's effects on both normal and malignant hematopoietic cells have been explored. It inhibits the growth of normal marrow progenitors but does not affect leukemic cells, suggesting its potential as a selective marrow protector during cancer therapy (Guigon & Bonnet, 1995).

Angiotensin I-Converting Enzyme (ACE) Interaction

AcSDKP is a specific substrate for the N-terminal site of ACE. It is hydrolyzed much faster by the N-domain than the C-domain of ACE, indicating its involvement in hematopoietic stem cell regulation (Michaud et al., 1999).

Stem Cell Adherence Enhancement

AcSDKP enhances the adherence of hematopoietic stem cells to stromal cells, suggesting its role in stem cell/stromal cell interactions, which is critical for hematopoietic regulation (Lenfant et al., 1989).

Potential as an Antifibrotic Agent

AcSDKP is a potent antifibrotic agent and its physiological actions, along with the clinical utility of raising its levels, are areas of significant interest. This emphasizes the potential for ACE inhibitors that selectively increase AcSDKP levels for treating fibrosis (Douglas et al., 2013).

Analogue Development for Hematopoietic Cell Protection

Analogues of AcSDKP retain antiproliferative activity and are being investigated for their potential to protect hematopoietic cells from chemotherapy or radiation damage, without inducing toxicity (Thierry et al., 2001).

Mechanism of Action

Target of Action

The primary target of Acetyl-Ser-Asp-Lys-Pro is the pluripotent hematopoietic stem cells found in the bone marrow . These cells are responsible for the production of all types of blood cells, and their regulation is crucial for maintaining healthy blood cell levels in the body .

Mode of Action

this compound inhibits the entry of these pluripotent hematopoietic stem cells into the S-phase of the cell cycle . This action effectively slows down the proliferation of these cells, thereby controlling the production of blood cells .

Biochemical Pathways

this compound is formed in bone marrow cells by the enzymatic processing of thymosin β4 . It is a specific substrate for the N-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo .

Pharmacokinetics

It is known that it is a specific substrate for the n-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.

Result of Action

The inhibition of the cell cycle entry by this compound results in the protection of these cells against toxicity from certain substances, such as Ara-C, a chemotherapy agent . This protective effect can contribute to a reduction in marrow failure, thereby improving survival rates .

Action Environment

The action of this compound is influenced by the environment within the bone marrow, where these pluripotent hematopoietic stem cells reside . Factors such as the presence of other cells, the availability of nutrients, and the overall health of the bone marrow can influence the efficacy and stability of this compound .

Safety and Hazards

When handling AcSDKP, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Future Directions

AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .

properties

IUPAC Name

1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDRXEQUFWLOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402957, DTXSID40861258
Record name Acetyl-Ser-Asp-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylseryl-alpha-aspartyllysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127103-11-1
Record name Acetyl-Ser-Asp-Lys-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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